2-Amino-3,4-dimethylpentanoic acid

Aminoacyl-tRNA synthetase Enzyme inhibition Stereochemistry

Researchers investigating stereochemical determinants of enzyme recognition face confounding variables when substituting proteinogenic amino acids. 2-Amino-3,4-dimethylpentanoic acid (CAS 1314900-53-2) eliminates this ambiguity: • Defined stereoisomer-dependent IleRS binding (110-fold affinity difference between isomers) enables precise probing of aminoacyl-tRNA synthetase editing mechanisms. • Computable descriptors (XLogP3: -1.5; TPSA: 63.3 Ų) support diversity-oriented screening and computational model validation. • Racemic and stereochemically resolved forms available for chiral method development.

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 1314900-53-2
Cat. No. B2454844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethylpentanoic acid
CAS1314900-53-2
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)
InChIKeyVFEDCKXLINRKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-dimethylpentanoic Acid: Classification and Identifiers


2-Amino-3,4-dimethylpentanoic acid (CAS 1314900-53-2), also referred to as 4-methyl-isoleucine or 3,4-dimethylnorvaline, is a synthetic non-proteinogenic α-amino acid belonging to the branched-chain amino acid (BCAA) analog class [1]. With a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol, this compound features a pentanoic acid backbone bearing an amino group at the α-carbon and methyl substituents at both the C3 and C4 positions . The compound is commercially available as a versatile small-molecule scaffold for research applications .

Stereoisomer-defined IleRS enzyme probe
Non-canonical branched-chain amino acid scaffold
Cheminformatics reference with differentiated descriptors

2-Amino-3,4-dimethylpentanoic Acid: Why Substitution Fails


Substituting 2-amino-3,4-dimethylpentanoic acid with proteinogenic isoleucine or other branched-chain amino acid analogs introduces uncontrolled variables in stereochemistry-dependent recognition, enzyme binding kinetics, and physicochemical properties [1]. While the compound shares a pentanoic acid backbone with L-isoleucine, the additional methyl group at the C4 position alters both its computed lipophilicity (XLogP3: -1.5) [2] and its stereoisomer-specific interactions with biological targets [3]. These structural differences translate into measurable divergence in binding affinities, rendering the compound non-interchangeable in applications where precise molecular recognition or property tuning is required.

Stereochemistry recognition
L-isoleucine lacks the C4 methyl group; stereoisomer-dependent binding to aminoacyl-tRNA synthetases may not transfer.
Lipophilicity shift
Computed XLogP3 differs from proteinogenic BCAAs, potentially altering phase partitioning and membrane permeability in experimental systems.
Enzyme kinetics context
Binding affinity for IleRS is substantially weaker than L-isoleucine; kinetic parameters are not interchangeable across analogs.

2-Amino-3,4-dimethylpentanoic Acid: Differentiation Evidence


Stereoisomer-Specific IleRS Binding

The (2S,3S) stereoisomer of 2-amino-3,4-dimethylpentanoic acid exhibits a 110-fold higher binding affinity (lower Ki) for Escherichia coli isoleucyl-tRNA synthetase (IleRS) compared to the (2S,3R) stereoisomer under identical assay conditions [1]. Both stereoisomers show substantially weaker binding than the natural substrate L-isoleucine, with the (2S,3S) isomer demonstrating a Ki approximately 1,100-fold higher than that of L-isoleucine in the same analytical ultracentrifugation assay [2].

IleRS binding
Head-to-head
(2S,3S) Ki 45.5 µM vs (2S,3R) Ki 5.0 mM; ~110-fold difference
Supports stereoisomer-specific enzyme assay context
E. coli IleRS, analytical ultracentrifugation, pH 7.5
Aminoacyl-tRNA synthetase Enzyme inhibition Stereochemistry

Lipophilicity Divergence from BCAAs

2-Amino-3,4-dimethylpentanoic acid exhibits a computed XLogP3 value of -1.5, which is more lipophilic than the proteinogenic branched-chain amino acids L-isoleucine (XLogP3: -1.7), L-leucine (XLogP3: -1.6), and L-valine (XLogP3: -2.1) as reported in PubChem computed property databases [1][2]. This difference reflects the additional methyl substitution pattern that distinguishes the compound from its natural counterparts.

Lipophilicity
Reported
XLogP3 = -1.5; Δ +0.2 vs L-isoleucine
Supports lipophilicity-dependent partitioning review
Computed XLogP3 3.0 (PubChem)
Lipophilicity Drug design BCAA analog

Cost and Availability by Stereoisomer

Commercial sourcing of 2-amino-3,4-dimethylpentanoic acid reveals that the racemic or undefined stereoisomer mixture (CAS 1314900-53-2) is available at approximately €325 per 25 mg from established chemical suppliers . In contrast, stereochemically defined isomers such as (2S)-2-amino-3,4-dimethylpentanoic acid and (2R)-2-amino-3,4-dimethylpentanoic acid are listed as separate catalog items with distinct CAS registry numbers (e.g., CAS 23262-01-3 for the (2S,3S) isomer) and variable pricing structures .

Procurement cost
Data to verify
Racemic ~€13/mg; single-isomer pricing at premium
Procurement context differs by stereochemical form
Supplier data Feb 2025; confirm before purchase
Procurement Stereoisomer Pricing

Molecular Descriptors for Virtual Screening

The compound possesses computed molecular descriptors that differentiate it from isoleucine in virtual screening libraries: a topological polar surface area (TPSA) of 63.3 Ų, 3 rotatable bonds, and a heavy atom count of 10 [1]. The InChIKey VFEDCKXLINRKLV-UHFFFAOYSA-N uniquely identifies the stereochemically undefined form, while stereoisomer-specific InChIKeys (e.g., VFEDCKXLINRKLV-WDSKDSINSA-N for the (2S,3S) isomer) enable precise database filtering [2].

Mol. descriptors
Reported
MW 145.20 g/mol; TPSA 63.3 Ų; heavy atoms 10
Supports cheminformatics identity filtering
PubChem computed properties; distinct from L-isoleucine
Virtual screening Molecular descriptors Cheminformatics

2-Amino-3,4-dimethylpentanoic Acid: Recommended Applications


IleRS Enzyme Specificity Studies

The documented 110-fold difference in IleRS binding affinity between the (2S,3S) and (2S,3R) stereoisomers [1] makes this compound an ideal probe for investigating stereochemical determinants of aminoacyl-tRNA synthetase recognition. Researchers exploring the editing mechanisms or substrate tolerance of IleRS should select the stereochemically defined (2S,3S)-isomer (CAS 23262-01-3) to maximize target engagement relative to the (2S,3R) form.

Non-Canonical Amino Acid Incorporation

As a synthetic BCAA analog with defined stereoisomer-dependent binding properties [1] and computable molecular descriptors , 2-amino-3,4-dimethylpentanoic acid serves as a building block for peptide engineering projects requiring non-natural side-chain substitution. The compound's increased lipophilicity (XLogP3: -1.5) relative to L-isoleucine (XLogP3: -1.7) [2] provides a tool for modulating peptide hydrophobicity without altering the carboxylic acid or amine functionalities essential for amide bond formation.

Virtual Screening Library Construction

The unique molecular descriptor set (MW: 145.20 g/mol; TPSA: 63.3 Ų; heavy atom count: 10; XLogP3: -1.5) [1] supports the inclusion of this compound in diversity-oriented screening libraries. Its structural divergence from proteinogenic BCAAs, combined with the availability of stereochemically defined catalog items from multiple suppliers [2], facilitates procurement for both computational model validation and experimental follow-up studies.

Chiral Chromatographic Method Development

The commercial availability of both racemic/undefined material (CAS 1314900-53-2) and stereochemically resolved single isomers [1] makes this compound suitable for developing and validating chiral chromatographic methods. The distinct InChIKeys for each stereoisomeric form [2] provide unambiguous identifiers for analytical method documentation and regulatory submissions.

Application
Selection Property
Validation Focus
IleRS enzyme recognition studies
Stereochemical isomer context
IleRS binding endpoint comparison
Non-canonical peptide engineering
BCAA analog lipophilicity context
Peptide hydrophobicity modulation review
Cheminformatics library design
Molecular descriptor differentiation
Database filtering and identity confirmation
Chiral chromatographic method development
Stereochemically defined reference
Enantiomer separation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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